

A Technical Guide to Neoheptane: IUPAC Nomenclature, Synonyms, and Properties

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Compound of Interest		
Compound Name:	2,2-Dimethylpentane	
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This technical guide provides a comprehensive overview of neoheptane, known systematically as **2,2-dimethylpentane**. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the nomenclature, synonyms, and physicochemical properties of this branched-chain alkane.

IUPAC Nomenclature and Synonyms

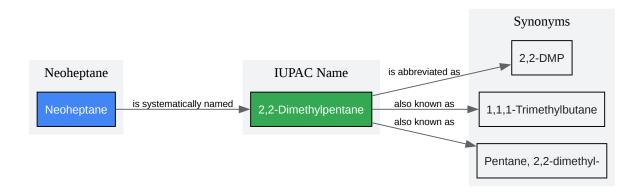
The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The common name "neoheptane" refers to a specific isomer of heptane.

The preferred IUPAC name for neoheptane is **2,2-dimethylpentane**.[1][2][3] This name is derived from identifying the longest continuous carbon chain and the location of the methyl substituents. Other synonyms and identifiers for this compound include:

- Neoheptane[1][4]
- 2,2-DMP[1]
- 1,1,1-Trimethylbutane[5]
- Pentane, 2,2-dimethyl-[5]
- CAS Number: 590-35-2[1]



Heptane (C7H16) has nine structural isomers, of which **2,2-dimethylpentane** is one.[6][7] The prefix "neo" in common nomenclature signifies a carbon atom bonded to four other carbon atoms, specifically a tert-butyl group at the end of a carbon chain.[2][8]



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Nomenclature and synonyms for neoheptane.

Physicochemical Properties

2,2-Dimethylpentane is a colorless liquid with a gasoline-like odor.[9] It is a nonpolar compound, making it insoluble in water but soluble in organic solvents like hexane and diethyl ether.[9] A summary of its key quantitative properties is presented in the table below.



Property	Value	Units
Molecular Formula	C7H16	
Molar Mass	100.205	g·mol ^{−1}
Density (at 20 °C)	0.67385	g·cm ⁻³
Density (at 25 °C)	0.674	g/mL
Melting Point	-123.7	°C
Boiling Point	79.2	°C
Refractive Index (at 20°C)	1.382	
Dipole Moment	0.0	D
Flash Point	15	°F
Standard Enthalpy of Formation (liquid, 298 K)	-238.5	kJ·mol ^{−1}
Standard Enthalpy of Combustion (298 K)	-4802.94	kJ·mol ^{−1}

Data compiled from multiple sources.[1][5][10][11][12][13]

Experimental Protocols Synthesis of 2,2-Dimethylpentane

Detailed, step-by-step experimental protocols for the synthesis of **2,2-dimethylpentane** are not readily available in the public domain. However, the scientific literature describes a few primary methods for its preparation.

Grignard Reaction:

One established method for producing high-purity **2,2-dimethylpentane** involves the reaction of a Grignard reagent with a tertiary alkyl halide.[1] Specifically, the reaction is between the Grignard reagent of n-propyl bromide (CH₃CH₂CH₂MgBr) and tert-butyl chloride ((CH₃)₃CCl).[1]



A general procedure for a similar reaction describes the preparation of the Grignard reagent in anhydrous ether, followed by the addition of an equivalent amount of the tertiary alkyl chloride.

[9] The reaction mixture is then typically worked up by hydrolysis with a dilute acid, followed by extraction with an organic solvent, drying, and distillation to isolate the final product.

[9]

Two-Step Synthesis:

Another approach involves a two-step synthesis starting from 2-methylpropene and 2-methylpropane.[2]

- Hydrobromination: 2-methylpropene reacts with hydrogen bromide (HBr) in a hydrobromination reaction to form 2-bromo-2-methylpropane. This reaction follows Markovnikov's rule.[2]
- Radical Substitution: The resulting 2-bromo-2-methylpropane undergoes a radical substitution reaction with 2-methylpropane to yield 2,2-dimethylpentane.[2]

Analysis of 2,2-Dimethylpentane

The analysis of **2,2-dimethylpentane**, as with other volatile alkanes, is typically performed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the separation, identification, and quantification of the compound in various matrices.

General Gas Chromatography (GC) Protocol:

A general GC method for analyzing volatile organic compounds, including alkanes, would involve the following:

- Sample Preparation: Samples are typically diluted in a suitable solvent, such as hexane or pentane. For complex matrices, a solid-phase microextraction (SPME) or headspace sampling technique may be employed to isolate the volatile components.
- Injection: A small volume of the prepared sample is injected into the GC, where it is vaporized in a heated inlet.







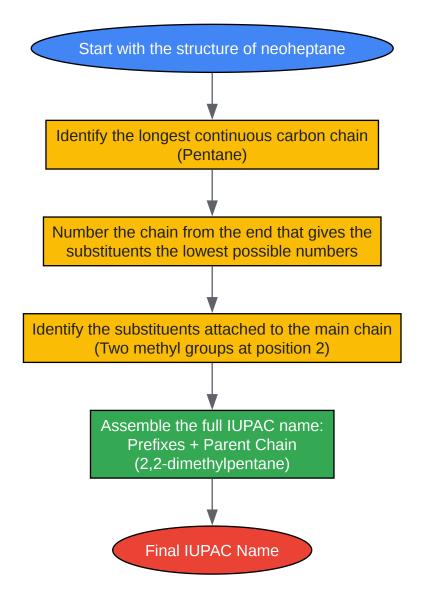
- Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling point and polarity. For alkanes, a nonpolar column (e.g., DB-1 or similar) is typically used.
- Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID), which is highly sensitive to hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

For unambiguous identification, the GC is coupled to a mass spectrometer.

- Ionization: As components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI). This causes the molecules to fragment in a predictable pattern.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Detection and Spectral Matching: A detector records the abundance of each ion, generating
 a mass spectrum that serves as a chemical fingerprint. The obtained spectrum can be
 compared to a library of known spectra (e.g., NIST/Wiley) to confirm the identity of the
 compound. For alkanes, the molecular ion peak may be weak or absent, but the
 fragmentation pattern is characteristic.





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Workflow for determining the IUPAC name of neoheptane.

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